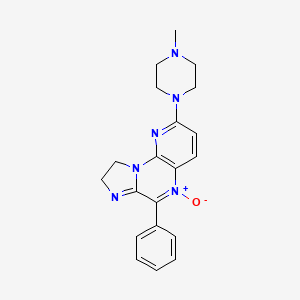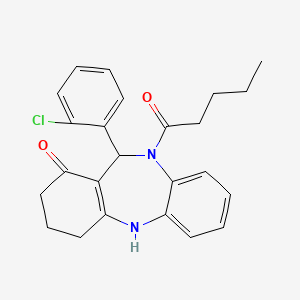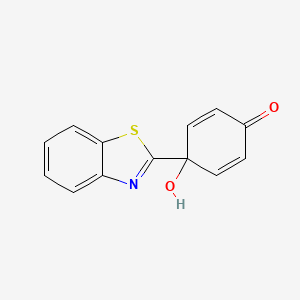
4-(Benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one
Vue d'ensemble
Description
PMX 464 est un composé quinol réactif aux thiols connu pour ses effets inhibiteurs sur le système thioredoxine-réductase de thioredoxine. Ce composé a montré un potentiel significatif dans divers domaines de recherche scientifique, notamment dans le traitement du cancer et la régulation de l'inflammation .
Applications De Recherche Scientifique
PMX 464 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying redox reactions and thiol-reactive mechanisms.
Biology: Investigated for its effects on cellular redox states and its role in modulating intracellular signaling pathways.
Medicine: Explored for its potential in cancer treatment due to its inhibitory effects on the thioredoxin-thioredoxin reductase system, which is crucial for cancer cell survival and proliferation
Industry: Potential applications in developing new therapeutic agents and diagnostic tools.
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular effects . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit various enzymes and proteins, thereby exerting their biological effects . For instance, some benzothiazole derivatives have been found to inhibit cyclin-dependent kinase 5 .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit the wnt pathway , which plays a crucial role in cell proliferation and differentiation.
Pharmacokinetics
The terminal alkyl long chain in some benzothiazole derivatives has been incorporated to improve solubility, miscibility, and film-forming properties .
Result of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular effects .
Action Environment
It’s worth noting that the luminescent properties of some benzothiazole derivatives can be affected by the environment .
Analyse Biochimique
Biochemical Properties
Benzothiazoles have been found to interact with various enzymes, proteins, and other biomolecules . They are known to play an important role in the field of medicinal chemistry, exhibiting a wide range of biological activities .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, indicating their potential to influence cellular processes .
Molecular Mechanism
A study on a similar compound, ARN19702, suggests that it acts as an inhibitor of N-acylethanolamine acid amidase (NAAA), a protein involved in inflammation and pain signaling .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been observed to exhibit different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .
Dosage Effects in Animal Models
A similar compound, ARN19702, has been reported to attenuate pain responses in a dose-dependent manner in mice .
Metabolic Pathways
Benzothiazoles are synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .
Transport and Distribution
Benzothiazole derivatives are known to be transported and distributed within cells and tissues .
Subcellular Localization
Benzothiazole derivatives are known to exhibit different emission regions due to the existence of an ESIPT process, suggesting potential subcellular localization .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
PMX 464 peut être synthétisé par une série de réactions chimiques impliquant la formation d'une structure quinol. La voie de synthèse implique généralement la réaction d'un dérivé de benzothiazole avec un composé de cyclohexadiénone dans des conditions spécifiques .
Méthodes de production industrielle
Bien que les méthodes de production industrielle détaillées pour PMX 464 ne soient pas largement documentées, la synthèse suit généralement les procédures à l'échelle du laboratoire avec une optimisation pour la production à grande échelle. Cela comprend la garantie de la pureté et du rendement du composé grâce à des conditions réactionnelles contrôlées et des processus de purification .
Analyse Des Réactions Chimiques
Types de réactions
PMX 464 subit diverses réactions chimiques, notamment :
Oxydation : PMX 464 peut être oxydé pour former différents dérivés quinoniques.
Réduction : Le composé peut être réduit en sa forme hydroquinone correspondante.
Substitution : PMX 464 peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les dérivés quinoniques, les hydroquinones et les quinols substitués, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
PMX 464 a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour l'étude des réactions redox et des mécanismes réactifs aux thiols.
Biologie : Étudié pour ses effets sur les états redox cellulaires et son rôle dans la modulation des voies de signalisation intracellulaire.
Médecine : Exploré pour son potentiel dans le traitement du cancer en raison de ses effets inhibiteurs sur le système thioredoxine-réductase de thioredoxine, qui est crucial pour la survie et la prolifération des cellules cancéreuses
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et outils de diagnostic.
Mécanisme d'action
PMX 464 exerce ses effets principalement en inhibant le système thioredoxine-réductase de thioredoxine. Cette inhibition perturbe l'équilibre redox au sein des cellules, conduisant à la modulation de diverses voies de signalisation, notamment la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées. Cette voie est cruciale pour les réponses inflammatoires et la survie des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité de PMX 464
PMX 464 se démarque par ses puissants effets inhibiteurs sur le système thioredoxine-réductase de thioredoxine et sa capacité à moduler la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées. Cela en fait un candidat prometteur pour le traitement du cancer et la régulation de l'inflammation .
Propriétés
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-9-5-7-13(16,8-6-9)12-14-10-3-1-2-4-11(10)17-12/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYBYKXWYDVVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3(C=CC(=O)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485842-97-5 | |
| Record name | AW-464 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0485842975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AW-464 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJX11V636Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


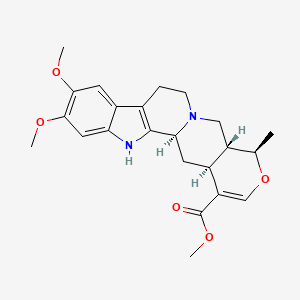
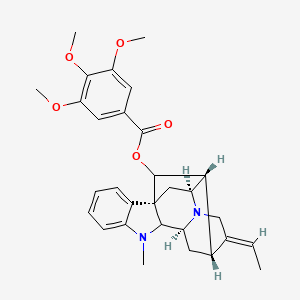
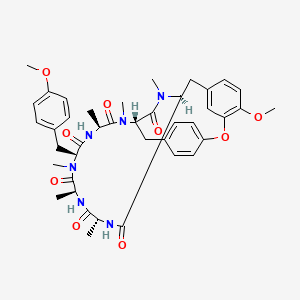

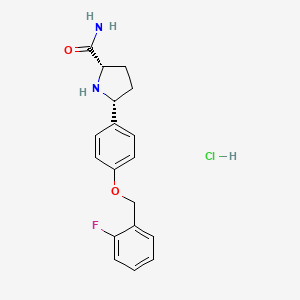
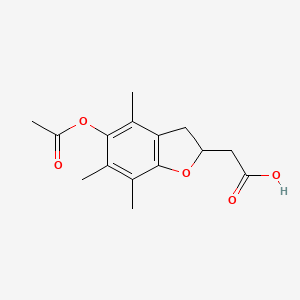

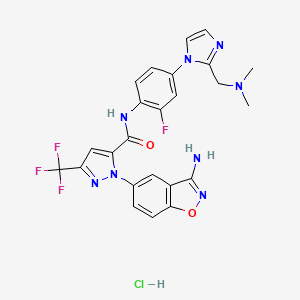
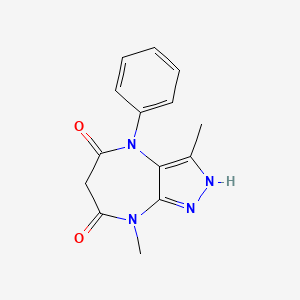
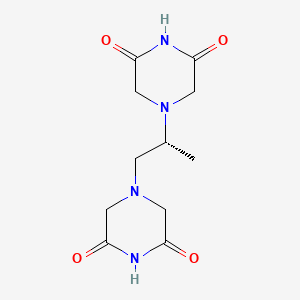
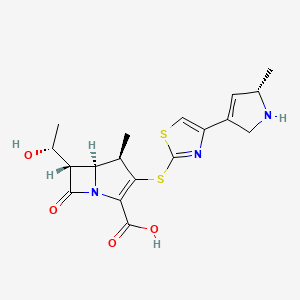
![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)
